molecular formula C7H6ClNO2 B1582514 3-Chloro-2-nitrotoluene CAS No. 5367-26-0

3-Chloro-2-nitrotoluene

Cat. No. B1582514
CAS RN: 5367-26-0
M. Wt: 171.58 g/mol
InChI Key: JLDKNVUJLUGIBQ-UHFFFAOYSA-N
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Patent
US07834052B2

Procedure details

N-Bromosuccinimide (4.67 g, 26.23 mmol) was added to a stirred solution of 6-methyl-2-chloro-1-nitrobenzene (4.5 g, 26.23 mmol) in distilled carbon-tetrachloride. Benzoyl peroxide (0.01 g) was added to the reaction mixture and the mixture was refluxed for 8 h. The solid separated was filtered. The filtrate was concentrated to get the crude product, which was purified by using column chromatography (silica gel, pet.ether 60-80° C.) to obtain the title compound. Yield: 2.69 g, (41%); MS: m/e (CI) 253 (M+1).
Quantity
4.67 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.01 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[CH3:9][C:10]1[C:15]([N+:16]([O-:18])=[O:17])=[C:14]([Cl:19])[CH:13]=[CH:12][CH:11]=1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:1][CH2:9][C:10]1[CH:11]=[CH:12][CH:13]=[C:14]([Cl:19])[C:15]=1[N+:16]([O-:18])=[O:17]

Inputs

Step One
Name
Quantity
4.67 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
4.5 g
Type
reactant
Smiles
CC1=CC=CC(=C1[N+](=O)[O-])Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0.01 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The solid separated
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to get the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified
CUSTOM
Type
CUSTOM
Details
column chromatography (silica gel, pet.ether 60-80° C.)

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C(=CC=C1)Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.